替卢地酸二钠半水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

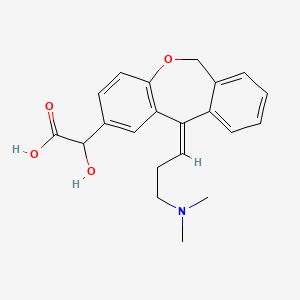

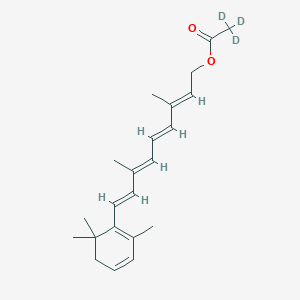

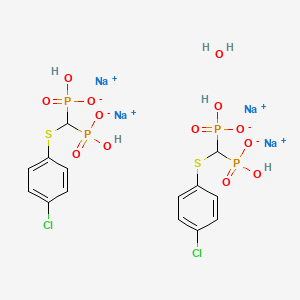

Tiludronate disodium hemihydrate is a bisphosphonate characterized by a (4-chlorophenylthio) group on the carbon atom of the basic P-C-P structure common to all bisphosphonates . It is primarily utilized in metabolic bone disorder research . This compound acts as a potent inhibitor of the osteoclast vacuolar H+ -ATPase and possesses antiresorptive and anti-inflammatory properties .

Molecular Structure Analysis

The molecular formula of Tiludronate disodium hemihydrate is C7H7ClNa2O6P2S . Its molecular weight is 362.572 Da .Chemical Reactions Analysis

Tiludronate disodium hemihydrate is a bisphosphonate that prevents osteoclasts from resorbing bone . It inhibits the activity of the osteoclasts by promoting the inhibition of bone resorption .Physical And Chemical Properties Analysis

Tiludronate disodium is the hydrated hemihydrate form of the disodium salt of tiludronic acid . It has a molecular weight of 380.6 . The mean oral bioavailability of tiludronate disodium in healthy male subjects was 6% after an oral dose equivalent to 400 mg tiludronic acid administered after an overnight fast and 4 hours before a standard breakfast .科学研究应用

骨质疏松症的治疗:替卢地酸正在研究用于治疗骨质疏松症,特别是减少椎体骨折和增加骨矿物质密度(Chesnut, 1995)。

作用机理:它似乎抑制破骨细胞中的蛋白酪氨酸磷酸酶,从而破坏它们的骨吸收活性。它还抑制破骨细胞中的液泡型质子 ATP 酶,这可能会减少骨转换(Tiludronate Disodium, 2020)。

佩吉特骨病:替卢地酸因其在佩吉特骨病等代谢性骨病中的抗破骨细胞活性而被使用(Reginster, 1992)。

兽医学:在兽医学中,它已有效治疗赛马的骨关节炎,特别是在抑制该病的 X 射线进展方面(Bertuglia et al., 2021)。

药代动力学:替卢地酸的口服吸收低且可变,约 50% 的吸收剂量与骨骼结合。在肾功能正常的患者中,其消除半衰期约为 40-60 小时(Sansom et al., 1995)。

马的舟状骨疾病:它已显示出治疗马的舟状骨疾病的功效,特别是在每公斤体重 1 毫克的剂量下(Denoix et al., 2010)。

马的骨吸收性疾病:替卢地酸用于治疗马的骨吸收性疾病,例如舟状骨疾病和远跗骨关节炎(Kamm et al., 2008)。

佩吉特骨病的治疗:替卢地酸短期高剂量治疗已显示出治疗佩吉特骨病的功效(Reginster et al., 1993)。

预防马的骨质减少:它可以预防因骨科疾病而固定不动的马的长期骨质减少(Delguste et al., 2007)。

骨矿物特性:替卢地酸影响大鼠骨骼羟基磷灰石晶体的宽度,提供了对双膦酸盐/骨骼相互作用的见解(Rohanizadeh et al., 2000)。

骨药理学和安全性:它有效抑制骨吸收,同时不降低骨矿化和强度,使其适用于骨吸收过度的临床情况(Bonjour et al., 1995)。

治疗绝经后骨质疏松症:替卢地酸间歇性循环治疗显示出较高的安全性,但不能有效减少绝经后骨质疏松症的椎体骨折或增加脊柱骨矿物质密度(Reginster et al., 2001)。

安全和危害

Tiludronate disodium may cause moderate irritation to the skin and slight irritation to the eyes . It may be harmful if swallowed . It’s also noted that it should be used with caution in patients with certain medical conditions, such as anemia, blood clotting problems, cancer, dental or tooth problems, infection, poor oral hygiene, Barrett’s esophagus, bone or joint pain, esophagus problems, severe muscle pain, stomach or bowel problems, and kidney disease .

未来方向

Tiludronate disodium is used to treat Paget’s disease of bone . It takes up to 3 months to work and the treatment may be repeated if symptoms come back or worsen after some time has passed . It’s also used in veterinary medicine to treat navicular disease and bone spavin in horses . Future research may focus on its potential use in other bone disorders and its long-term effects.

属性

IUPAC Name |

tetrasodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9ClO6P2S.4Na.H2O/c2*8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;;;;/h2*1-4,7H,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;;4*+1;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVKAYPVWJFARG-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2Na4O13P4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiludronate disodium hemihydrate | |

CAS RN |

155453-10-4 |

Source

|

| Record name | Tiludronate disodium hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155453104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILUDRONATE DISODIUM HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39SMX0W5WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)

![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)